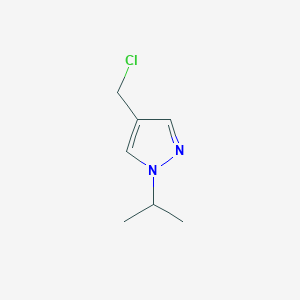

4-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールは、ピラゾールファミリーに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、4位にクロロメチル基、1位にイソプロピル基を有することが特徴です。様々な化学反応に使用され、科学研究にも応用されています。

準備方法

合成経路と反応条件

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールの合成は、通常、1-(プロパン-2-イル)-1H-ピラゾールとクロロメチル化剤の反応によって行われます。一般的な方法の1つは、1-(プロパン-2-イル)-1H-ピラゾールをホルムアルデヒドと塩酸と反応させる方法で、これにより4位にクロロメチル基が生成されます。

工業生産方法

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールの工業生産には、高収率と高純度を確保するために連続式フローリアクターを使用する大規模なクロロメチル化プロセスが含まれる場合があります。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大限に高めるように最適化されています。

化学反応の分析

反応の種類

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールは、以下を含む様々な種類の化学反応を起こします。

置換反応: クロロメチル基は、アミン、チオール、アルコールなどの他の求核剤と置換して、新しい誘導体を形成することができます。

酸化反応: この化合物は、対応するアルデヒドまたはカルボン酸を形成するために酸化を受けることができます。

還元反応: クロロメチル基の還元により、メチル誘導体が生成される可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、第一級アミンなどがあります。反応は、通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。

酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で使用します。

還元反応: パラジウム炭素(Pd / C)または水素化アルミニウムリチウム(LiAlH4)を用いた触媒的水素化が一般的に用いられます。

主要な生成物

置換反応: 様々な官能基を有する新しいピラゾール誘導体の生成。

酸化反応: アルデヒドまたはカルボン酸の生成。

還元反応: メチル誘導体の生成。

科学的研究の応用

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成における中間体として、および有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。

医学: 新しい医薬品の開発のための潜在的なリード化合物として探求されています。

産業: 農薬や特殊化学品の製造に使用されています。

作用機序

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。クロロメチル基は、タンパク質の求核部位と共有結合を形成し、その機能を変化させる可能性があります。

類似化合物との比較

類似化合物

- 4-(クロロメチル)-2-フルオロ-N-メチル-N-(プロパン-2-イル)アニリン

- 4-(クロロメチル)-N-メチル-2-ニトロ-N-(プロパン-2-イル)アニリン

- 2-(クロロメチル)-4-(プロパン-2-イル)モルフォリン

独自性

4-(クロロメチル)-1-(プロパン-2-イル)-1H-ピラゾールは、ピラゾール環における特定の置換パターンによって独特です。クロロメチル基とイソプロピル基の両方が存在することで、他の類似の化合物と比較して、異なる反応性と様々な化学変換の可能性が得られます。

生物活性

4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloromethyl group at the 4-position and an isopropyl group at the 1-position of the pyrazole ring, which contribute to its unique reactivity and interactions with biological targets.

- Molecular Formula : C7H10ClN3

- Molecular Weight : Approximately 175.63 g/mol

The structural characteristics of this compound facilitate various chemical reactions and biological interactions, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In studies, it has been evaluated against various bacterial strains, including E. coli and Bacillus subtilis, showing significant inhibitory effects comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with some derivatives showing IC50 values in the micromolar range against various tumors, including prostate cancer cells . The mechanism of action appears to involve interaction with specific enzymes and receptors, potentially modulating signaling pathways crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the presence of the chloromethyl group. This interaction can lead to inhibition or modulation of enzymatic functions, which is crucial for its therapeutic effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) was determined using a spot-culture growth inhibition assay, revealing promising results that suggest further exploration in treating tuberculosis .

Case Study 2: Anticancer Potential

In a comparative study involving various pyrazole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular interactions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(chloromethyl)-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFIPRFWRSVCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。